N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-4-9-24-16-11-13(2)10-14(3)20(16)28-22(24)23-21(26)19-12-17(25)15-7-5-6-8-18(15)27-19/h1,5-8,10-12H,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYXYLQRTJUYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This compound features a unique structural framework that combines a benzothiazole moiety with a chromene derivative, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.38 g/mol. The structure incorporates functional groups that are known to enhance biological activity, particularly in antimicrobial and anticancer contexts.
Key Structural Features:
- Benzothiazole moiety: Associated with various biological activities.
- Chromene derivative: Known for potential anticancer properties.
- Carboxamide group: Enhances solubility and biological interactions.
The biological activity of this compound is likely linked to its interaction with specific molecular targets such as enzymes or receptors involved in disease processes. The compound may exert its effects by:
- Inhibiting Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Blocking Receptor Sites: This action could lead to modulation of signaling pathways critical for cancer cell proliferation or microbial resistance.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antimicrobial Activity:
Studies suggest that derivatives of benzothiazole and chromene can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The presence of the nitro group often correlates with enhanced antimicrobial properties.
2. Anticancer Properties:
The chromene structure is linked to anticancer activity, potentially through mechanisms such as apoptosis induction and cell cycle arrest. Compounds with similar structures have demonstrated efficacy against various cancer cell lines.
3. Anti-inflammatory Effects:
The compound may also exhibit anti-inflammatory properties, which are crucial in treating conditions associated with chronic inflammation.
Synthesis and Analytical Techniques
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzothiazole Ring: Starting from 2-amino thiophenol and an aldehyde.
- Introduction of the Propynyl Group: Via a coupling reaction using propargyl bromide.
- Formation of the Chromene Structure: This may involve cyclization reactions under acidic or basic conditions.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
Research Findings and Case Studies
Recent studies have explored the biological activity of similar compounds within this class:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Benzothiazole Derivative A | Antimicrobial | |
| Chromene Derivative B | Anticancer | |
| Nitrobenzothiazole C | Anti-inflammatory |
These findings emphasize the potential of compounds featuring similar structural motifs in drug development.
Q & A
Q. What synthetic strategies are optimal for preparing this compound, and how can reaction conditions be optimized to improve yields?
- Methodology : The compound’s core structure (benzothiazole and chromone) can be synthesized via cyclocondensation of substituted benzothiazole precursors with chromone-carboxylic acid derivatives. For example, ethanol is a common solvent for such reactions, as seen in analogous syntheses of benzothiazole-carboxamide derivatives, where yields ranged from 37% to 70% depending on substituents . Optimization involves screening solvents (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., piperidine for Knoevenagel condensations). Purification via flash chromatography (e.g., ethyl acetate/hexane) is critical to isolate products .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodology : Use a combination of -NMR and -NMR to confirm substituent positions and hybridization states (e.g., distinguishing enamine vs. imine tautomers in the benzothiazole ring). IR spectroscopy identifies carbonyl stretching (~1700 cm) and C≡C vibrations (~2100 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity . Single-crystal X-ray diffraction (as in ) provides unambiguous confirmation of stereochemistry and crystal packing.
Q. How can in vitro biological activity screening be designed to evaluate its pharmacological potential?
- Methodology : Prioritize assays based on structural analogs. For instance, chromone-thiazolidinone hybrids have shown antifungal activity via inhibition of fungal cytochrome P450 enzymes . Standardize assays such as MIC (Minimum Inhibitory Concentration) against Candida albicans or Aspergillus fumigatus. Include positive controls (e.g., fluconazole) and assess cytotoxicity (e.g., MTT assay on mammalian cell lines) to establish selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance target affinity?
- Methodology : Synthesize derivatives with modifications at key positions:
- Benzothiazole ring : Vary substituents (e.g., halogens, methyl groups) to modulate lipophilicity and electronic effects.
- Chromone moiety : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
Compare IC values across analogs in enzyme inhibition assays. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like fungal CYP51 .
Q. How should contradictory data between computational predictions and experimental bioactivity results be resolved?
- Methodology : Reassess computational models by refining force fields (e.g., AMBER for MD simulations) or incorporating solvent effects. Experimentally, validate binding via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For example, if a predicted high-affinity analog shows low activity, check for metabolic instability using liver microsome assays .
Q. What strategies are effective in elucidating multi-target mechanisms of action?
- Methodology : Employ proteomics (e.g., affinity pull-down assays with biotinylated probes) to identify off-target interactions. Transcriptomic profiling (RNA-seq) of treated cells can reveal pathway enrichment. For example, dual inhibition of kinases and cytochrome P450 enzymes has been observed in structurally related compounds .
Q. How can the compound’s stability under physiological conditions be rigorously assessed?
- Methodology : Conduct accelerated stability studies:
Q. What crystallographic techniques are critical for resolving conformational ambiguities?
- Methodology : Grow single crystals via slow evaporation (e.g., DMF/water). Collect X-ray data (Cu-Kα radiation, 292 K) and solve structures using SHELX. Refinement with Olex2 or Phenix can resolve disorder, as demonstrated for chromone-thiazolidinone hybrids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
